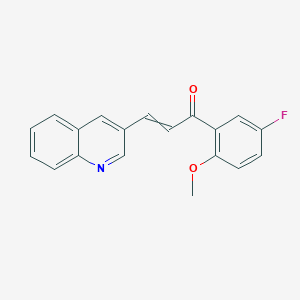
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their nitrogen-based hetero-aromatic ring structure, which makes them significant in the synthesis and development of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dibromo-1-ethenyl-1H-pyrazole with cyanogen bromide in the presence of a base. The reaction conditions often require a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination of the pyrazole ring followed by the introduction of the ethenyl and carbonitrile groups. The reaction conditions are optimized to ensure high yield and purity of the final product, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substituted Pyrazoles: Formed by replacing bromine atoms with other functional groups.
Epoxides and Alkanes: Resulting from the oxidation or reduction of the ethenyl group.
Cyclized Products: Formed by intramolecular reactions involving the nitrile group.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-ethenyl-1H-pyrazole-5-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a methyl group instead of an ethenyl group.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of an ethenyl group.
Uniqueness
3,4-Dibromo-1-ethenyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
923035-94-3 |
|---|---|
Molecular Formula |
C6H3Br2N3 |
Molecular Weight |
276.92 g/mol |
IUPAC Name |
4,5-dibromo-2-ethenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H3Br2N3/c1-2-11-4(3-9)5(7)6(8)10-11/h2H,1H2 |
InChI Key |
YYFVYWLFZVRTAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(C(=N1)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
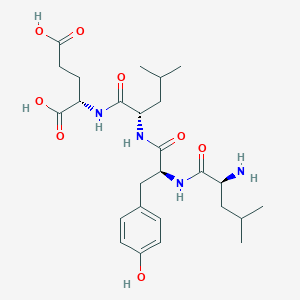
![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
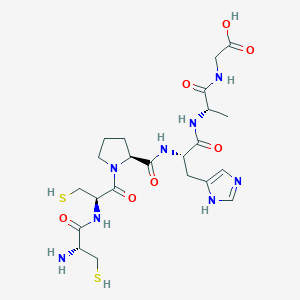
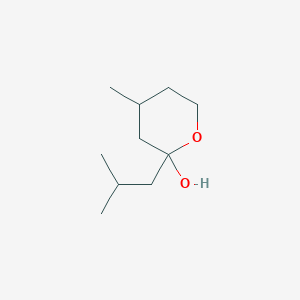
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)


![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
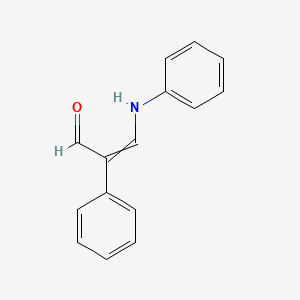
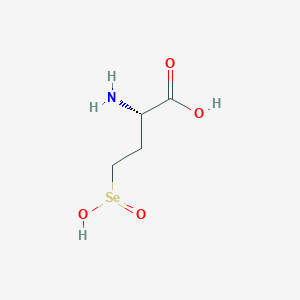
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
